

synthesis and analytical methods for Cdc7-IN-19

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Compound Focus: Cdc7-IN-19

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Understanding CDC7 as a Therapeutic Target

Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that is crucial for initiating DNA replication. It forms a complex with its regulatory subunit DBF4, known as the DDK complex, which phosphorylates MCM proteins to activate the DNA replication helicase [1] [2].

The strong interest in developing CDC7 inhibitors stems from its role in cancer. CDC7 is frequently overexpressed in various human malignancies, and its inhibition has been shown to selectively induce apoptosis in cancer cells while causing only a reversible arrest in normal cells, providing a potential therapeutic window [1] [3] [4].

Profiles of Other CDC7 Inhibitors

While data on **CDC7-IN-19** is unavailable, the table below summarizes key information on other CDC7 inhibitors reported in the literature, which share the same molecular target.

Inhibitor Name	Key Features & Mechanisms	Reported Experimental Outcomes	Clinical Status/Notes
TAK-931	Potent, selective, orally active; induces replication stress, aneuploidy, and SASP (senescence-	Induces inflammatory cytokines, activates tumor immune microenvironment,	Has entered clinical trials [5].

Inhibitor Name	Key Features & Mechanisms	Reported Experimental Outcomes	Clinical Status/Notes
	associated secretory phenotype) [1] [5].	synergizes with immune checkpoint blockade [5].	
Simurosertib (CGM097)	Induces proteasome-mediated degradation of MYC; suppresses neuroendocrine transformation in lung/prostate cancer models [6].	Extends response to targeted therapy and standard cytotoxics; overcomes therapy resistance [6].	Phase II clinical trials ongoing [6].
PHA-767491	One of the first reported; dual CDC7/CDK9 inhibitor [1].	Induces apoptosis in cancer cell lines (e.g., pancreatic, leukemia); inhibits tumor growth <i>in vivo</i> [1] [7].	Preclinical tool compound [1] [7].
XL-413	Selective ATP-competitive inhibitor [1].	Also shown to induce senescence-associated β -galactosidase activity [5].	Clinical development reportedly impacted by narrow therapeutic window [8].

Common Experimental Methods for Evaluating CDC7 Inhibitors

The methodologies used to study the inhibitors above are standardized in the field. If you are working with **CDC7-IN-19**, these are the key experiments you would likely perform, as cited in the literature.

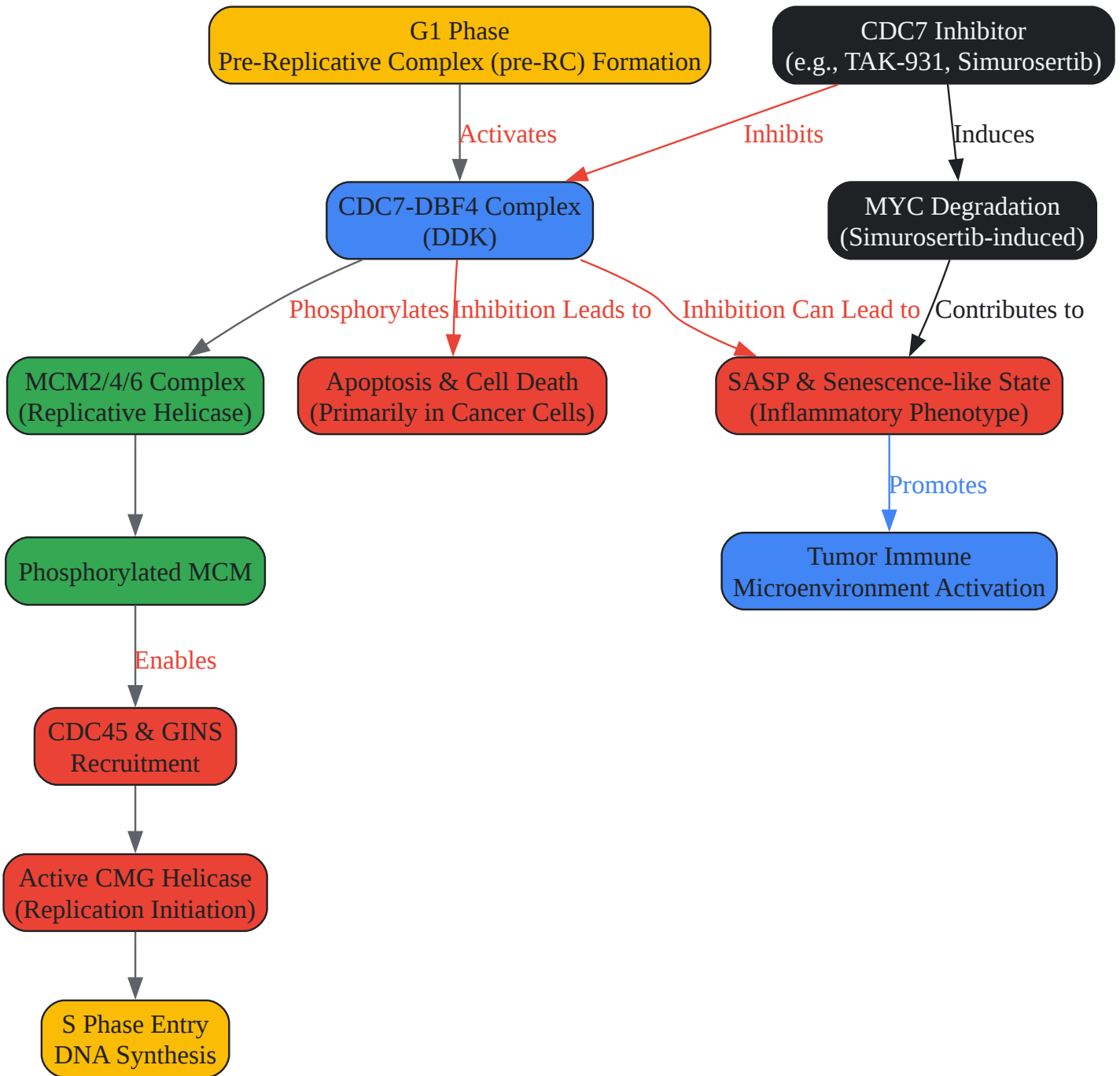
Method Category	Specific Assays & Techniques	Key Readouts & Applications
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| **Kinase Activity & Binding** | • **ATP-binding pocket interaction analysis** [1] • **IC₅₀ determination** (e.g., for XL-413, IC₅₀ < 10 nM) [4] | Quantifies inhibitor potency and selectivity at the molecular target level. | |

Cellular Proliferation & Viability | • **Cell proliferation assays** (e.g., IncuCyte) [9] • **Clonogenic survival assays** [6] • **Apoptosis assays** (Annexin V, caspase-3/7 activation, PARP cleavage) [7] | Determines the compound's overall anti-proliferative and cell-killing effects. | | **Mechanism of Action & Biomarkers** | • **Western Blot** for p-MCM2 (direct target engagement), γ H2AX (DNA damage), MYC protein levels [9] [6] • **Immunofluorescence** for γ H2AX foci, nuclear cGAS [5] • **Flow Cytometry** for cell cycle analysis [5] [7] • **qPCR/RNA-Seq** for SASP/inflammatory gene expression [5] | Confirms on-target activity and elucidates the downstream cellular consequences. | | **In Vivo Efficacy** | • **Patient-derived xenograft (PDX) models** [6] • **Syngeneic mouse models** (to study immune response) [5] • **Combination studies** with chemotherapy or immunotherapy [5] [9] | Evaluates antitumor efficacy and therapeutic potential in a living organism. |

Visualizing the Mechanism of Action

The following diagram illustrates the core biological pathway of CDC7 and the mechanism of its inhibitors, integrating the information from the search results.



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Diagram of CDC7's role in DNA replication initiation and the multifaceted effects of its inhibition, based on mechanisms described in the search results [1] [2] [5].

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